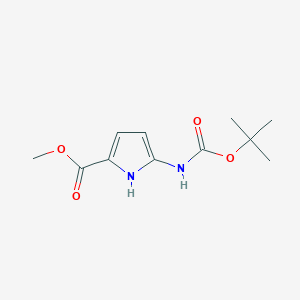

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Description

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methyl ester at the 2-position. The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions for downstream functionalization. This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing GABA aminotransferase inhibitors and other bioactive molecules requiring regioselective modifications . Its structural simplicity and versatility make it a valuable scaffold for derivatization, as evidenced by its use in cross-coupling reactions and peptide mimetics .

Properties

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-6-5-7(12-8)9(14)16-4/h5-6,12H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZSITZUGSWZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 5-Amino-1H-pyrrole-2-carboxylic Acid

The Boc group is introduced to stabilize the amino group during subsequent reactions. A standard protocol involves reacting 5-amino-1H-pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, achieving yields of 75–85%.

Mechanistic Insight :

The Boc group reacts with the primary amine via nucleophilic acyl substitution, forming a stable carbamate. Steric hindrance from the tert-butyl group prevents over-reaction, ensuring mono-protection.

Table 1: Boc Protection Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of Boc₂O |

| Temperature | 0°C → 25°C (gradual) | Prevents exothermic side reactions |

| Molar Ratio (Boc₂O:Amine) | 1.1:1 | Minimizes excess reagent |

| Catalyst | DMAP (5 mol%) | Accelerates reaction rate |

Esterification of Boc-Protected Carboxylic Acid

The Boc-protected intermediate is esterified using methanol under acidic or dehydrating conditions. Two predominant methods are employed:

Fischer Esterification

The carboxylic acid is refluxed with excess methanol in the presence of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This method yields the methyl ester but requires prolonged reaction times (12–24 hours) and offers moderate yields (60–70%).

Steglich Esterification

A more efficient approach uses N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as coupling agents. This room-temperature method completes within 4–6 hours, achieving yields >85%.

Table 2: Comparative Analysis of Esterification Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fischer | H₂SO₄, MeOH | 24 | 65 | 90 |

| Steglich | DCC, DMAP, MeOH | 6 | 88 | 95 |

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance Boc protection efficiency by solubilizing both the amine and Boc₂O. For esterification, methanol serves as both solvent and nucleophile in Fischer conditions, while DCM is preferred in Steglich reactions to avoid side reactions with DCC.

Temperature Control

Exothermic reactions during Boc protection necessitate gradual warming from 0°C to room temperature. Elevated temperatures (>40°C) during esterification risk decarboxylation or Boc deprotection.

Catalytic Additives

DMAP (4-dimethylaminopyridine) is critical in Steglich esterification, activating the carbodiimide intermediate. In Boc protection, DMAP accelerates the reaction by deprotonating the amine.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors have been adapted for Boc protection, reducing reaction times by 50% compared to batch processes. For esterification, membrane-based separation techniques efficiently remove water or urea byproducts, enhancing throughput.

Table 3: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Round-bottom flask | Continuous flow reactor |

| Catalyst Loading | 5 mol% DMAP | 2 mol% DMAP |

| Purification | Column chromatography | Crystallization |

| Cycle Time | 8 hours | 2 hours |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized under specific conditions.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid or hydrochloric acid in methanol can be used for Boc deprotection.

Major Products

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Corresponding alcohols from the ester group.

Substitution: Free amino derivatives after Boc deprotection.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the efficacy of pyrrole derivatives, including BOC-pyrrole, against drug-resistant strains of Mycobacterium tuberculosis. Research has shown that modifications to the pyrrole structure can enhance its anti-tubercular activity. For instance, compounds derived from pyrrole-2-carboxamide scaffolds exhibited potent activity against M. tuberculosis with minimal cytotoxicity, suggesting that BOC-pyrrole could serve as a lead compound for developing new anti-TB agents .

Cancer Therapeutics

Pyrrole derivatives have been investigated for their potential anticancer properties. BOC-pyrrole has been explored for its ability to inhibit specific cancer cell lines. Structure-activity relationship (SAR) studies indicate that substituents on the pyrrole ring can significantly influence biological activity, paving the way for the design of more effective anticancer agents .

Building Block in Organic Synthesis

BOC-pyrrole serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including amination and acylation reactions. The tert-butoxycarbonyl (BOC) group is particularly useful for protecting amines during multi-step synthesis processes, facilitating the development of complex organic molecules .

Synthesis of Novel Pyrrole Derivatives

The compound is employed in synthesizing novel pyrrole derivatives with enhanced properties. For instance, researchers have synthesized pyrrole-based compounds that demonstrate improved solubility and bioavailability, which are critical factors in drug formulation .

Conductive Polymers

Recent advancements have explored the use of BOC-pyrrole in developing conductive polymers. These materials have applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of pyrrole units into polymer matrices can enhance electrical conductivity and stability .

Coatings and Sensors

BOC-pyrrole has also been studied for its potential in creating smart coatings and sensors due to its responsiveness to environmental stimuli. The ability to modify its chemical structure allows for tailoring properties suitable for specific applications, such as corrosion resistance or chemical sensing capabilities .

Case Studies

Mechanism of Action

The mechanism of action for Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

The following analysis compares Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate with structurally analogous pyrrole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Position and Electronic Effects

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Spectral Data (¹H NMR δ, ppm) | References |

|---|---|---|---|---|---|

| Methyl 5-((Boc)amino)-1H-pyrrole-2-carboxylate | C₁₂H₁₈N₂O₄ | 254.28 | Boc-amino (C5), methyl ester (C2) | N/A | [4] |

| Ethyl 5-((Boc)amino)-1H-pyrrole-2-carboxylate | C₁₂H₁₈N₂O₄ | 254.28 | Boc-amino (C5), ethyl ester (C2) | N/A | [4] |

| Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | C₇H₆F₃NO₂ | 193.12 | CF₃ (C5), methyl ester (C2) | N/A | [5] |

| Ethyl 1-[(Boc)amino]-2-methyl-5-(indolyl)pyrrole-3-carboxylate | C₃₂H₃₄N₄O₅ | 554.63 | Boc-amino (C1), indolyl (C5), ethyl ester (C3) | δ 10.20 (s, NH), δ 3.87 (q, OCH₂) | [2] |

Key Observations :

- Ester Group Variation : The ethyl ester analog () exhibits similar solubility to the methyl ester but may show slower hydrolysis kinetics due to increased steric bulk .

- Electron-Withdrawing Groups: The trifluoromethyl-substituted derivative () displays enhanced electrophilicity at the pyrrole ring compared to the Boc-amino analog, favoring nucleophilic aromatic substitution .

- Positional Isomerism : Boc protection at C1 () shifts electron density toward the pyrrole nitrogen, altering reactivity in cross-coupling reactions .

Key Observations :

- The Boc-amino group in the target compound is introduced via catalytic hydrogenation of an oxime precursor, achieving high yields (84%) under mild conditions .

- Indole-containing analogs () require copper catalysis for cyclization, with yields exceeding 90% due to favorable thermodynamics .

Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | Stability | References |

|---|---|---|---|---|---|

| Methyl 5-((Boc)amino)-1H-pyrrole-2-carboxylate | N/A | N/A | Organic solvents | Acid-labile (Boc group) | [1, 4] |

| Ethyl 5-((Boc)amino)-1H-pyrrole-2-carboxylate | N/A | N/A | Ethyl acetate | Acid-labile | [4] |

| Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | N/A | N/A | DCM, DMF | Hydrolytically stable | [5] |

Key Observations :

Biological Activity

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate, also known by its CAS number 903570-19-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 240.26 g/mol. It is classified under various synonyms including 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid and has been studied for its structural characteristics that contribute to its biological functions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against multidrug-resistant (MDR) bacterial strains. The compound has been evaluated for its efficacy against various Gram-positive and Gram-negative bacteria, showing promising results.

Case Study: Inhibition of DNA Gyrase

In a significant study, the compound was tested alongside other novel inhibitors for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes involved in bacterial DNA replication. The results indicated that compounds similar to this compound exhibited low nanomolar inhibition levels:

| Compound | IC50 (nM) | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|---|

| 7a | <32 | <0.03125 | S. aureus, E. coli |

| 7h | <100 | 1–4 | A. baumannii, K. pneumoniae |

These findings suggest that this compound and its derivatives could serve as effective agents against resistant bacterial infections.

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of essential bacterial enzymes. The structure–activity relationship studies indicate that modifications to the pyrrole ring can significantly influence both solubility and biological activity, thereby enhancing the compound's effectiveness against targeted pathogens.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary assessments have indicated moderate toxicity levels; however, further studies are required to fully elucidate the safety parameters associated with its use in clinical settings.

Q & A

Q. Q1: What are the critical steps for synthesizing Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?

A: The synthesis involves:

- Hydrogenation of oxime intermediates : Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate is hydrogenated under H₂ with 10% Pd/C and Boc₂O to introduce the Boc-protected amine. Optimal conditions include vigorous stirring, room temperature, and ethyl acetate as the solvent .

- Chromatographic purification : Use ethyl acetate/hexanes (1:5) to isolate the product (84% yield). Ensure Boc₂O is in slight excess (1.1 eq) to minimize unreacted intermediates.

- Troubleshooting low yields : Contamination by residual Pd/C or incomplete Boc protection can reduce yields. Filter through Celite and confirm Boc incorporation via <sup>1</sup>H NMR (δ 1.45 ppm for tert-butyl protons) .

Advanced Structural Analysis

Q. Q2: How can <sup>1</sup>H and <sup>13</sup>C NMR data resolve ambiguities in the Boc-protected pyrrole structure?

A: Key spectral markers:

- <sup>1</sup>H NMR :

- δ 9.92 ppm (NH, broad singlet) confirms the free pyrrole NH.

- δ 4.26 ppm (d, J = 6.1 Hz, 2H) corresponds to the Boc-protected aminomethyl group.

- <sup>13</sup>C NMR :

- δ 156.68 ppm (Boc carbonyl) and δ 80.19 ppm (tert-butyl carbon) validate Boc attachment.

- δ 161.51 ppm (ester carbonyl) confirms the methyl carboxylate .

Contradictions in splitting patterns (e.g., unresolved NH signals) may arise from tautomerism; use DMSO-d₆ to stabilize NH protons for clearer analysis .

Reaction Mechanism & Selectivity

Q. Q3: What mechanistic insights explain the regioselectivity during the hydrogenation of oxime intermediates?

A:

- Catalytic hydrogenation : Pd/C facilitates H₂ activation, reducing the oxime (C=N) to an amine. The Boc group stabilizes the amine via steric protection, preventing over-reduction.

- Regioselectivity : Electron-withdrawing ester groups at C2 direct hydrogenation to the C5 position. Competing pathways (e.g., pyrrole ring hydrogenation) are suppressed by mild conditions (room temperature, short reaction time) .

- Side reactions : Trace acidic conditions may hydrolyze Boc; monitor pH and use neutral solvents (ethyl acetate) to mitigate .

Advanced Applications in Drug Discovery

Q. Q4: How can this compound serve as a building block for GABA aminotransferase inhibitors?

A:

- Functionalization : The Boc-protected amine enables coupling with carboxylic acids (e.g., via EDCI/DMAP) to generate amide derivatives targeting GABA-AT active sites .

- Bioisosteric replacements : Replace the pyrrole core with indole or pyrazole (see ) to modulate binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with GABA-AT’s pyridoxal phosphate cofactor .

- Deprotection strategies : Treat with HCl/dioxane to remove Boc, exposing the primary amine for further conjugation .

Stability & Storage

Q. Q5: What are the stability concerns for this compound under long-term storage?

A:

- Degradation pathways : Hydrolysis of the ester (methyl carboxylate) under humid conditions or Boc cleavage in acidic/basic environments.

- Storage : Store at –20°C under inert gas (N₂/Ar). Use desiccants (silica gel) to prevent moisture uptake.

- Stability monitoring : Track via TLC (ethyl acetate/hexanes) or LC-MS; degradation products include 5-(aminomethyl)-1H-pyrrole-2-carboxylic acid (m/z 139.0513 ).

Contradictory Data Resolution

Q. Q6: How to reconcile discrepancies in reported yields for similar Boc-protected pyrrole syntheses?

A:

- Catalyst variability : Pd/C activity varies by supplier; pre-reduce catalysts or use Pearlman’s catalyst (Pd(OH)₂/C) for higher reproducibility .

- Solvent effects : Polar aprotic solvents (DMF) may improve solubility but increase Boc hydrolysis. Hexanes/ethyl acetate mixtures balance purity and yield .

- Literature comparison : Yields for analogous Boc-protected indoles (e.g., 98% in ) suggest optimized protocols (e.g., CuCl₂ catalysis) may transfer to pyrroles with adjustment .

Computational & Structural Studies

Q. Q7: What computational methods validate the conformational stability of this compound?

A:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to confirm planarity of the pyrrole ring and Boc orientation. Compare with X-ray data from related pyrroles (e.g., methyl (1H-pyrrol-2-ylcarbonylamino)acetate, PDB: 2RIV ).

- Molecular dynamics (MD) : Simulate solvation in water/DMSO to assess Boc group stability. High torsional barriers (>10 kcal/mol) indicate resistance to rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.